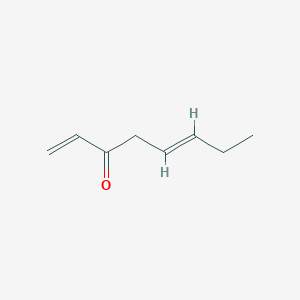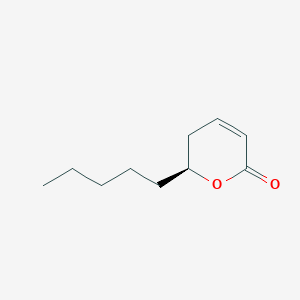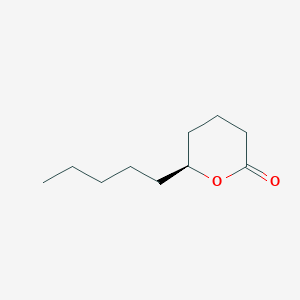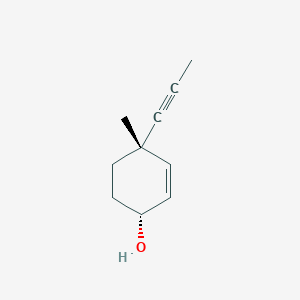
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mechanism Of Action
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. MAO-B catalyzes the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine, which leads to their breakdown. Inhibition of MAO-B by (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol leads to an increase in the levels of these neurotransmitters, which has been shown to improve symptoms of various neurological and psychiatric disorders.
Biochemical And Physiological Effects
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been linked to improvements in motor function in Parkinson's disease. (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in lab experiments is its potent and selective inhibition of MAO-B. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol is its short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in scientific research. One area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in the treatment of depression and cognitive impairment. Another area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol as a neuroprotective agent in stroke and traumatic brain injury. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol may have potential applications in the treatment of addiction and other psychiatric disorders.
Synthesis Methods
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with propargyl bromide to form 4-prop-1-ynylcyclohexanone. The next step involves the reduction of the triple bond in the presence of palladium on carbon to form 4-propenylcyclohexanone. The final step involves the addition of methylmagnesium bromide to the double bond to form (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol.
Scientific Research Applications
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been widely used in scientific research due to its potent and selective inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and cognition. Inhibition of MAO-B leads to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease, depression, and cognitive impairment.
properties
CAS RN |
139599-54-5 |
|---|---|
Product Name |
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,4S)-4-methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7,9,11H,5,8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
KZMPWSNTKISINH-VHSXEESVSA-N |
Isomeric SMILES |
CC#C[C@]1(CC[C@H](C=C1)O)C |
SMILES |
CC#CC1(CCC(C=C1)O)C |
Canonical SMILES |
CC#CC1(CCC(C=C1)O)C |
synonyms |
2-Cyclohexen-1-ol, 4-methyl-4-(1-propynyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
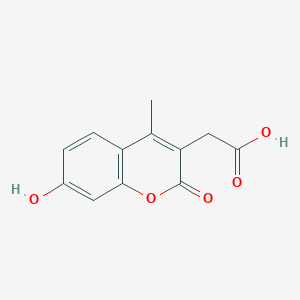
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
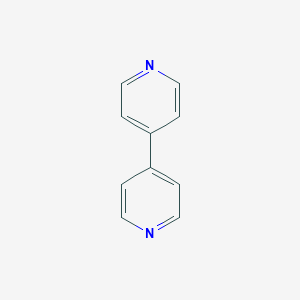


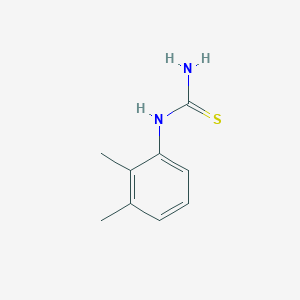
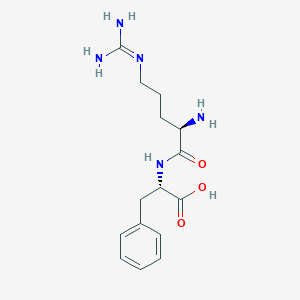

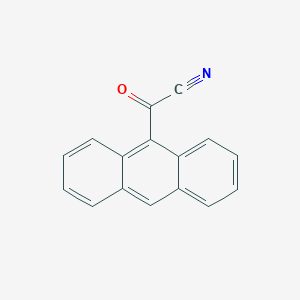
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
